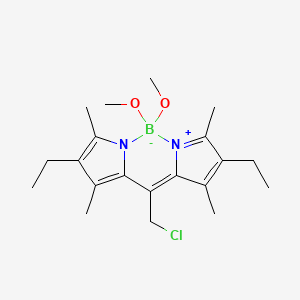
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY: is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. These dyes are known for their high photostability, strong fluorescence, and versatility in various applications. This particular compound is used as an intermediate in the synthesis of Coppersensor 3, a derivative of Coppersensor 1, and is useful in fluorescence microscopy for selective imaging of copper in living cells.
Méthodes De Préparation
The synthesis of meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY involves several steps. The general synthetic route includes the formation of the BODIPY core followed by the introduction of various substituents at the meso and other positions. The reaction conditions typically involve the use of pyrrole derivatives, boron trifluoride etherate, and other reagents under controlled conditions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its fluorescence properties.
Complex Formation: It can form complexes with metal ions, which can be used in sensing applications.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy for imaging copper ions in living cells, aiding in the study of cellular processes and metal ion homeostasis.
Industry: Utilized in the development of sensors and imaging agents for various industrial applications.
Mécanisme D'action
The mechanism by which meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY exerts its effects involves its strong fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. Its interaction with metal ions, such as copper, leads to changes in its fluorescence, allowing for selective imaging and sensing. The molecular targets include metal ions and other molecules that can interact with the BODIPY core and its substituents .
Comparaison Avec Des Composés Similaires
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is unique due to its specific substituents and their effects on its fluorescence properties. Similar compounds include:
meso-Substituted Tetramethyl BODIPY Dyes: These dyes have different substituents at the meso position, affecting their photophysical properties and applications.
Coppersensor 1 and 3: These derivatives are used for similar applications in copper ion sensing but differ in their specific structures and fluorescence characteristics.
Propriétés
Formule moléculaire |
C20H30BClN2O2 |
|---|---|
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
8-(chloromethyl)-5,11-diethyl-2,2-dimethoxy-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3 |
Clé InChI |
RREPGVSBYPKGFG-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



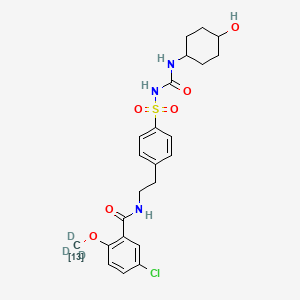
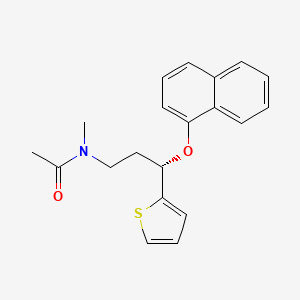
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
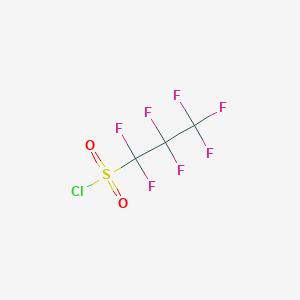



![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
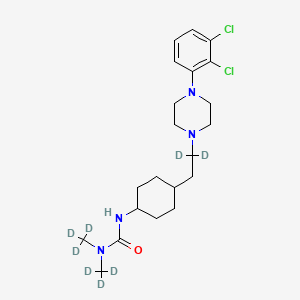
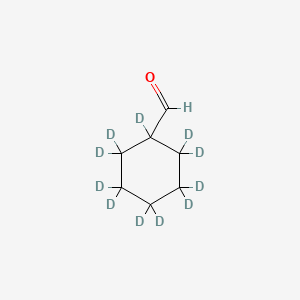
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
